molecular formula C18H18BrN5O B2373082 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-51-4

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2373082
CAS No.: 899973-51-4
M. Wt: 400.28
InChI Key: YWPMOEODUIRJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the bromobenzyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a bromobenzyl group, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the ethylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.

    Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Benzyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biology: It can serve as a probe for studying biological processes, such as enzyme activity or protein-protein interactions.

    Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-fluorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-methylbenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the bromine atom can enhance the compound’s reactivity and binding affinity to certain targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-2-12-4-3-5-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-8-14(19)9-7-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPMOEODUIRJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.